2-(4-Bromo-2-chlorophenyl)ethanamine
Overview
Description
2-(4-Bromo-2-chlorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)ethanamine typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired ethanamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and neurotransmitter activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenyl)ethylamine
- 4-Bromo-2-chlorophenol
- 4-Bromo-2-chlorobenzaldehyde
Uniqueness
2-(4-Bromo-2-chlorophenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
2-(4-Bromo-2-chlorophenyl)ethanamine, also known by its chemical formula C8H9BrClN, is an organic compound that has garnered interest due to its potential biological activities. This compound is a metabolite of the pesticide profenofos and exhibits various interactions with biological targets, particularly in the context of neuropharmacology and toxicology.
Chemical Structure and Properties
The compound is characterized by a bromo and a chloro substituent on the phenyl ring, alongside an ethanamine functional group. Its molecular weight is approximately 270.98 g/mol. The structural formula can be represented as follows:
Research indicates that this compound interacts with several biological targets, primarily through enzyme inhibition. Notably, it acts as an acetylcholinesterase inhibitor , which plays a crucial role in cholinergic signaling pathways. The inhibition of this enzyme can lead to an accumulation of acetylcholine at synapses, potentially resulting in neurotoxic effects similar to those observed with certain pesticides.
Key Mechanisms:
- Acetylcholinesterase Inhibition: Disruption of normal neurotransmission.
- Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties against various pathogens.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with ethylamine in an organic solvent like dichloromethane or toluene, often using a base to neutralize hydrochloric acid produced during the reaction. This process can be optimized for yield and purity through various techniques, including continuous flow methods.
Table 1: Comparison of Structural Features of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Bromo-2-chloroaniline | Contains an amino group instead of ethanamine | Primarily used in dye synthesis |
4-Bromo-2-chlorophenol | Hydroxyl group instead of amino | Used as a disinfectant and antiseptic |
(4-Bromo-2-chlorophenyl)methylamine | Methyl substitution on nitrogen | Exhibits different pharmacological properties |
Case Studies and Research Findings
In recent studies, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiproliferative properties. Some key findings include:
- Antimicrobial Activity: Certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
- Neuropharmacological Studies: The compound's role as an acetylcholinesterase inhibitor suggests potential applications in treating neurodegenerative diseases. In vitro studies demonstrated that specific derivatives could effectively inhibit acetylcholinesterase activity, with implications for drug development targeting Alzheimer's disease.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRSYUPFKJPRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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